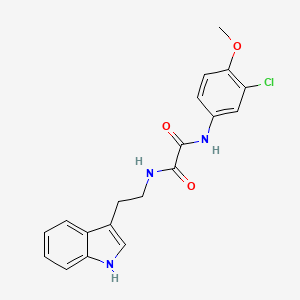

N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-chloro-4-methoxyphenyl)oxalamide

Description

Propriétés

IUPAC Name |

N'-(3-chloro-4-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O3/c1-26-17-7-6-13(10-15(17)20)23-19(25)18(24)21-9-8-12-11-22-16-5-3-2-4-14(12)16/h2-7,10-11,22H,8-9H2,1H3,(H,21,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCGNBIBGNCZFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-chloro-4-methoxyphenyl)oxalamide typically involves the following steps:

Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Preparation of the Substituted Phenyl Derivative: The substituted phenyl derivative can be synthesized through electrophilic aromatic substitution reactions, introducing the chloro and methoxy groups onto the benzene ring.

Coupling Reaction: The final step involves coupling the indole derivative with the substituted phenyl derivative using oxalyl chloride to form the oxalamide linkage. This reaction is typically carried out in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Analyse Des Réactions Chimiques

Types of Reactions

N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-chloro-4-methoxyphenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

Reduction: The nitro groups on the phenyl ring can be reduced to amines.

Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Indole-2,3-dione derivatives.

Reduction: Amino-substituted phenyl derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-chloro-4-methoxyphenyl)oxalamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and oncological pathways.

Biological Studies: The compound can be used to study the interactions between indole derivatives and biological macromolecules such as proteins and nucleic acids.

Materials Science: It can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

Mécanisme D'action

The mechanism of action of N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-chloro-4-methoxyphenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with aromatic amino acids in proteins through π-π stacking interactions, while the oxalamide linkage can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Halogenated Phenyl Groups

- GMC-2 (N1-(3-chloro-4-fluorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) : The presence of chloro and fluoro substituents on the phenyl ring is linked to enhanced antimicrobial activity, possibly due to increased electron-withdrawing effects and membrane permeability .

- Compound 20 (N1-(3-chlorophenyl)-N2-(4-methoxyphenethyl)oxalamide) : A 3-chloro substituent alone shows moderate potency in enzyme inhibition assays, but the addition of a 4-methoxy group (as in the target compound) may improve solubility and reduce cytotoxicity .

Indole-Containing Analogues

- Triazine Derivatives () : Compounds like N2-(2-(5-fluoro-1H-indol-3-yl)ethyl)-N4-phenethyl-1,3,5-triazine-2,4,6-triamine (Ki = 8 nM for 5-HT7 receptor) highlight the critical role of the indole ethyl group in receptor binding. The target compound’s indole moiety may similarly enhance affinity for neurological targets .

Methoxy-Substituted Analogues

- GMC-5 (N1-(1,3-dioxoisoindolin-2-yl)-N2-(4-methoxyphenyl)oxalamide) : A 4-methoxy group improves solubility compared to halogenated derivatives but reduces antimicrobial potency, suggesting a trade-off between pharmacokinetics and efficacy .

Structural Comparison Table

Activité Biologique

N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-chloro-4-methoxyphenyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research sources.

Chemical Structure and Synthesis

The compound features an indole moiety , a chloro-substituted phenyl ring , and an oxalamide linkage . The synthesis typically involves several key steps:

- Formation of Indole Derivative : The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

- Alkylation : The indole derivative is alkylated using ethyl bromide in the presence of a base such as potassium carbonate.

- Chloro-substituted Phenyl Ring Formation : This is achieved through a Sandmeyer reaction, diazotizing aniline and treating it with copper(I) chloride.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from similar indole structures have shown preferential suppression of rapidly dividing A549 lung cancer cells compared to slower-growing fibroblasts .

Table 1: Anticancer Activity of Related Indole Compounds

| Compound | Cell Line Tested | IC50 (μg/mL) |

|---|---|---|

| 3b | A549 | 0.98 |

| 3e | A549 | 0.85 |

| 3g | A549 | 1.20 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar indole derivatives have shown low minimum inhibitory concentrations (MIC) against methicillin-resistant Staphylococcus aureus (MRSA). For example, one derivative exhibited an MIC of just 0.98 μg/mL against MRSA, indicating strong antibacterial activity .

Table 2: Antimicrobial Activity Against MRSA

| Compound | MIC (μg/mL) |

|---|---|

| Indole Derivative A | 0.98 |

| Indole Derivative B | 1.50 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound may interfere with the cell cycle or induce apoptosis in cancer cells.

- Antibacterial Mechanisms : It may disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes, leading to cell death.

Case Studies

In a recent investigation, a library of compounds including derivatives of the oxalamide structure was screened for protective effects against oxidative stress in cellular models. The results indicated that certain modifications on the indole ring significantly enhanced protective effects against glutathione depletion .

Case Study Summary: Protective Effects Against Oxidative Stress

- Model Organism : Caenorhabditis elegans

- Findings : Compounds increased survival rates under oxidative stress conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.